2-(Methoxymethyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)pyridin-4-amine is a heterocyclic organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, where the 4-position is substituted with an amine group and the 2-position is substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)pyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with methoxymethylamine under basic conditions to yield the desired product. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromo-2-methoxymethylpyridine is reacted with an amine source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like organolithium or Grignard reagents are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(Methoxymethyl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridin-4-amine: Similar structure but lacks the methoxymethyl group.
4-(Methoxymethyl)pyridin-2-amine: Similar structure but with different substitution positions.
2-(Methylthio)pyridin-4-amine: Contains a methylthio group instead of a methoxymethyl group.
Uniqueness
2-(Methoxymethyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(methoxymethyl)pyridin-4-amine |
InChI |
InChI=1S/C7H10N2O/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3,(H2,8,9) |
InChI Key |
KRNRQQWIGJZZAE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC=CC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.